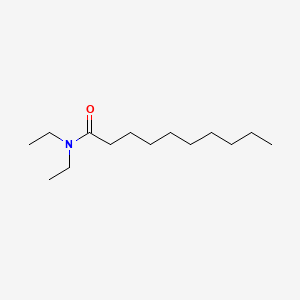

N,N-Diethyldecanamide

Descripción general

Descripción

N,N-Diethyldecanamide: is an organic compound with the molecular formula C14H29NO . It is a colorless to light yellow liquid that is soluble in organic solvents such as alcohols, ethers, and carbon disulfide . This compound is used in various industrial applications, including as a surfactant, lubricant, and solvent .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Capric Acid and Ethylene Chloride Reaction: The preparation of N,N-Diethyldecanamide typically begins with the reaction of capric acid and ethylene chloride to generate capric acid ethylene ester.

Reaction with Ethylamine: The capric acid ethylene ester is then reacted with ethylamine to produce this compound.

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product. The reaction conditions are carefully controlled to optimize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N,N-Diethyldecanamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions, where the amide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound, such as primary amines.

Substitution: Substituted amides with different functional groups.

Aplicaciones Científicas De Investigación

Chemical Extraction Processes

1. Solvent Extraction in Nuclear Chemistry:

N,N-Diethyldecanamide has been investigated for its efficacy in the extraction of uranium (VI) from nitric acid solutions. Studies have shown that this compound can effectively partition uranium between nitric acid and organic solvents like kerosene, making it a potential candidate for uranium recovery in nuclear applications. The efficiency of extraction varies with factors such as concentration and temperature, indicating its utility in optimizing nuclear waste management processes .

2. Hydrophobic Deep Eutectic Solvents:

Recent research has highlighted the use of this compound in developing novel hydrophobic deep eutectic solvents. These solvents exhibit enhanced solubility for organic compounds and can be utilized in various extraction processes, including the separation of valuable natural products from biomass . The tunable properties of these solvents allow for a wide range of applications in green chemistry.

Medicinal Chemistry

1. Pharmacological Activities:

this compound is being explored for its potential therapeutic applications. Its nitrogen-containing structure allows it to interact with biological targets, which is crucial in drug design. Research indicates that derivatives of amides like this compound can exhibit significant pharmacological activities, including anti-inflammatory and analgesic effects .

2. Case Studies:

A study conducted on a series of amide compounds, including this compound, demonstrated their ability to inhibit certain enzymes linked to inflammatory pathways. This finding suggests that such compounds could be developed into effective anti-inflammatory drugs .

Material Science

1. Polymer Chemistry:

In material science, this compound has been utilized as a monomer in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Research has shown that polymers synthesized using this compound exhibit improved resistance to degradation under various environmental conditions .

2. Coatings and Adhesives:

The compound is also being investigated for use in coatings and adhesives due to its hydrophobic nature, which can provide water resistance and durability to surfaces. Studies have indicated that formulations containing this compound can improve adhesion properties while maintaining flexibility, making them suitable for various industrial applications .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of N,N-Diethyldecanamide involves its interaction with various molecular targets and pathways. As a surfactant and lubricant, it reduces surface tension and friction, facilitating smoother interactions between surfaces. In pharmaceutical applications, it acts as a solvent and carrier, enhancing the solubility and bioavailability of active ingredients .

Comparación Con Compuestos Similares

N,N-Dimethyldecanamide: Similar in structure but with methyl groups instead of ethyl groups.

N,N-Dimethylacetamide: Another similar compound used as a polar solvent in organic synthesis.

N,N-Dimethyldodecanamide: Similar in structure but with a longer carbon chain, used in various industrial applications.

Uniqueness: N,N-Diethyldecanamide is unique due to its specific combination of ethyl groups and a decanamide backbone, which imparts distinct solubility and lubricating properties. This makes it particularly useful in applications requiring low surface tension and good lubricating characteristics .

Actividad Biológica

N,N-Diethyldecanamide, a member of the amide family, has garnered attention for its potential biological activities. This compound's structure consists of a decanamide backbone with two ethyl groups attached to the nitrogen atom, which influences its interactions in biological systems. This article reviews the existing literature on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHN

- Molecular Weight : 213.36 g/mol

- IUPAC Name : N,N-diethyldecaanamide

The presence of a long hydrophobic alkyl chain contributes to its solubility properties and biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, which can be summarized as follows:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cell growth in certain cancer cell lines. For instance, it has been evaluated in phenotypic screening assays targeting human metastatic melanoma cells, showing potential cytostatic effects .

- Neuroprotective Effects : Some studies indicate that compounds similar to this compound possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .

- Anti-inflammatory Properties : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, thereby reducing inflammation in various models .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Cell Growth Inhibition : The compound may induce apoptosis in cancer cells by activating caspase pathways and upregulating pro-apoptotic proteins.

- Neurotransmitter Modulation : It may influence neurotransmitter release and uptake, particularly in cholinergic and dopaminergic systems.

- Antioxidant Activity : The compound exhibits free radical scavenging abilities, which can mitigate oxidative damage to cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Case Study 1 : In a study involving human melanoma cell lines, this compound was found to reduce cell viability significantly when administered at concentrations above 50 µM. The mechanism was linked to increased apoptosis markers such as cleaved PARP and caspase-3 activation .

- Case Study 2 : A neuroprotective assay demonstrated that this compound could protect neuronal cells from glutamate-induced toxicity. The compound reduced intracellular calcium levels and inhibited mitochondrial dysfunction .

Data Table

The following table summarizes key findings regarding the biological activity of this compound:

Propiedades

IUPAC Name |

N,N-diethyldecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO/c1-4-7-8-9-10-11-12-13-14(16)15(5-2)6-3/h4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYRLFIIUVBZSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70307770 | |

| Record name | N,N-Diethyldecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2602-61-1 | |

| Record name | N,N-Diethyldecanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethyldecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does DEDEA interact with uranium(VI) to enable its extraction from nitric acid solutions?

A1: DEDEA extracts uranium(VI) from nitric acid solutions through a solvation mechanism []. This means that the DEDEA molecules directly coordinate with the uranyl ion (UO22+), forming a complex that is soluble in the organic phase (kerosene in this case). The research suggests that the extraction efficiency is influenced by factors like nitric acid concentration, DEDEA concentration, and the presence of a salting-out agent like lithium nitrate (LiNO3) [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.